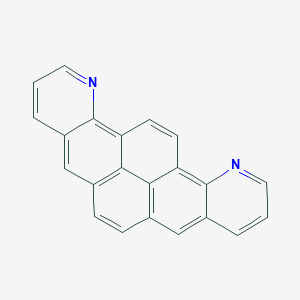
NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,8-gh:4,5-g'h')diquinoline is a polycyclic aromatic compound with potential applications in various fields of science. It is a heterocyclic compound that contains two quinoline rings fused together. This compound has gained much attention in recent years due to its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of naphtho(1,8-gh:4,5-g'h')diquinoline is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. This compound has been shown to have a high affinity for DNA, and it may interact with DNA through intercalation or minor groove binding. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Effets Biochimiques Et Physiologiques
Naphtho(1,8-gh:4,5-g'h')diquinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using naphtho(1,8-gh:4,5-g'h')diquinoline in lab experiments include its unique properties, such as its high electron affinity and excellent charge transport properties. However, the limitations of using this compound include its challenging synthesis and potential toxicity.
Orientations Futures
There are several future directions for the study of naphtho(1,8-gh:4,5-g'h')diquinoline. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the investigation of the compound's potential applications in the development of organic electronics and solar cells. Additionally, the compound's potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored. Finally, the toxicity of this compound should be studied in more detail to determine its safety for use in various applications.
In conclusion, naphtho(1,8-gh:4,5-g'h')diquinoline is a unique compound with potential applications in various fields of science. Its synthesis is challenging, but researchers are constantly exploring new methods to improve the yield and purity of the product. This compound has several potential applications in scientific research, including the development of organic electronics and solar cells, and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety for use in various applications.
Méthodes De Synthèse
The synthesis of naphtho(1,8-gh:4,5-g'h')diquinoline can be achieved through several methods. One of the most commonly used methods is the Povarov reaction, which involves the condensation of an aryl aldehyde, an aniline, and an alkyne. Another method involves the reaction of a naphthalene derivative with a quinoline derivative in the presence of a Lewis acid catalyst. The synthesis of this compound is challenging, and researchers are constantly exploring new methods to improve the yield and purity of the product.
Applications De Recherche Scientifique
Naphtho(1,8-gh:4,5-g'h')diquinoline has several potential applications in scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the construction of organic light-emitting diodes (OLEDs). This compound has also been investigated for its potential use in the development of organic solar cells, due to its high electron affinity and excellent charge transport properties.
Propriétés
Numéro CAS |
16566-64-6 |
|---|---|
Nom du produit |
NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE |
Formule moléculaire |
C22H12N2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-15-11-13-5-6-14-12-16-4-2-10-24-22(16)18-8-7-17(19(13)20(14)18)21(15)23-9-1/h1-12H |
Clé InChI |
FZCBKDCBHRBVNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
SMILES canonique |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
Autres numéros CAS |
16566-64-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



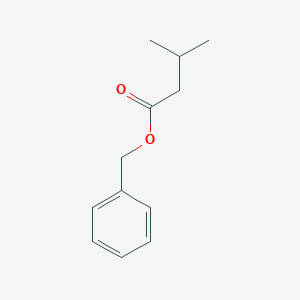
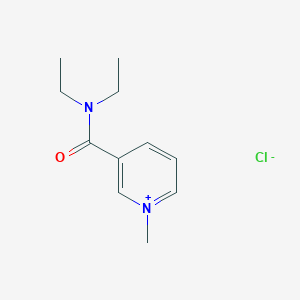

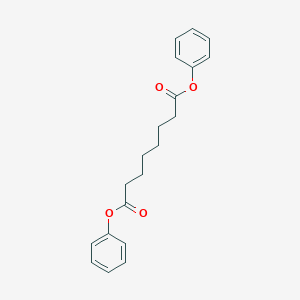
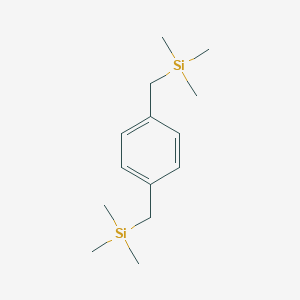
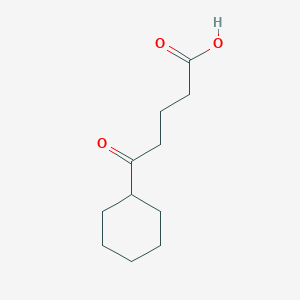
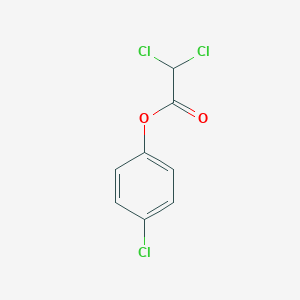
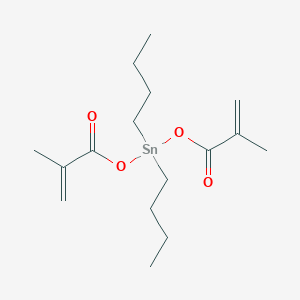
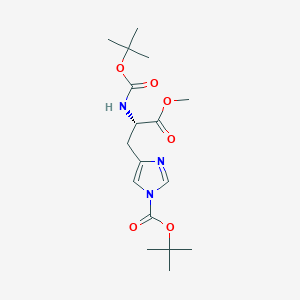
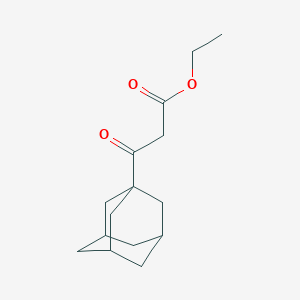
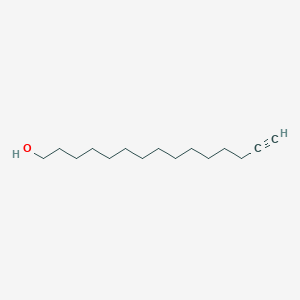
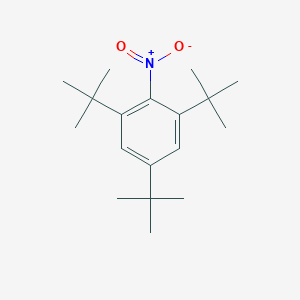
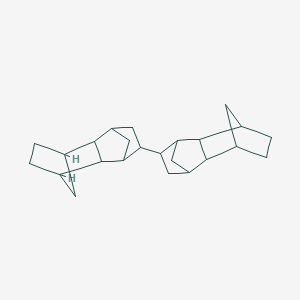
![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)